molecular formula C14H12N2O3 B2399210 N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide CAS No. 2459725-71-2

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide

Cat. No.: B2399210
CAS No.: 2459725-71-2
M. Wt: 256.261
InChI Key: BLAFIXKRHXOSHU-UHFFFAOYSA-N
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Description

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is a complex organic compound that features a pyrrole ring fused with a benzodioxole moiety and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide is unique due to the presence of both the pyrrole and benzodioxole rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological studies .

Properties

IUPAC Name

N-(6-pyrrol-1-yl-1,3-benzodioxol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-14(17)15-10-7-12-13(19-9-18-12)8-11(10)16-5-3-4-6-16/h2-8H,1,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFIXKRHXOSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1N3C=CC=C3)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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